molecular formula C12H14O5 B184513 4-(4-Formyl-2-methoxyphenoxy)butanoic acid CAS No. 174358-69-1

4-(4-Formyl-2-methoxyphenoxy)butanoic acid

Cat. No. B184513
M. Wt: 238.24 g/mol
InChI Key: WKFFJPNYTCCXSM-UHFFFAOYSA-N
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Description

4-(4-Formyl-2-methoxyphenoxy)butanoic acid, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. It has a molecular weight of 238.24 .


Synthesis Analysis

The synthesis of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid can be achieved through the following steps: a) Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutane to form the borate of p-hydroxybenzaldehyde. b) This borate reacts with bromobutanol to produce the target compound .


Molecular Structure Analysis

The molecular structure of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid is represented by the formula C12H14O5 . The InChI code for this compound is 1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) .


Chemical Reactions Analysis

4-(4-Formyl-2-methoxyphenoxy)butanoic Acid can be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists via either a multistep procedure or a solid phase combinatorial preparation .


Physical And Chemical Properties Analysis

The compound is a yellowish powder . It has a molecular weight of 238.24 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Scientific Research Applications

  • Antimicrobial Activity : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).

  • Anti-mycobacterial Properties : Research by Yar et al. (2006) focused on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the synthesis of phenoxy acetic acid derivatives that displayed anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar, Siddiqui, & Ali, 2006).

  • Chemical Synthesis and Reactivity : Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).

  • Synthesis of Key Intermediates : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, by demethylating 4-(4-methoxyphenyl)butanoic acid (Delhaye, Diker, Donck, & Merschaert, 2006).

  • Crystal Structure Analysis : O'reilly et al. (1987) determined the crystal structures of various phenoxyalkanoic acid compounds and their metal complexes, providing insights into their stereochemistry and molecular interactions (O'reilly, Smith, Kennard, & Mak, 1987).

Safety And Hazards

The compound is classified as having acute toxicity (Categories 4 for oral, dermal, and inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3, targeting the respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gear .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s use in the preparation of adenosine A2A receptor antagonists suggests potential applications in the development of treatments for conditions modulated by these receptors .

properties

IUPAC Name

4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFJPNYTCCXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364912
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Formyl-2-methoxyphenoxy)butanoic acid

CAS RN

174358-69-1
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Formyl-2-methoxyphenoxy)butanoic acid, ethyl ester (240 mg, 0.90 mmol) is dissolved in 3 mL of methanol/water (3:2) and treated with 435 mg (3.15 mmol) of potassium carbonate according to the procedure described for Example 4 to give 125 mg (58%) of 4-(4-formyl-2-methoxyphenoxy)butanoic acid as a white powder: m.p. 143°-148°; the 1H NMR (300 MHz, CDCl3) is consistent with the desired product; IR (KBr) 3575, 3500, 1720, 1700, 1680, 1600, 1585 cm-1 ; MS (CI (low res)) m/e 239 (M+H), 221, 207, 153.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
435 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PR Hamann, LM Hinman, I Hollander… - Bioconjugate …, 2002 - ACS Publications
CD33 is expressed by acute myeloid leukemia (AML) cells in >80% of patients but not by normal hematopoietic stem cells, suggesting that elimination of CD33 + cells may be …
Number of citations: 730 pubs.acs.org

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